Ammonium persulfate

Description

Properties

CAS No. |

7727-54-0 |

|---|---|

Molecular Formula |

H5NO8S2 |

Molecular Weight |

211.18 g/mol |

IUPAC Name |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |

InChI Key |

SBFSEMVZXZCBEC-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Isomeric SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Canonical SMILES |

N.OS(=O)(=O)OOS(=O)(=O)O |

Color/Form |

Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |

density |

1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |

melting_point |

Decomposes at 120 °C |

Other CAS No. |

7727-54-0 |

physical_description |

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Health Hazard |

solubility |

Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |

Synonyms |

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium Persulfate as a Polymerization Initiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) persulfate (APS) is a highly effective and versatile initiator for free-radical polymerization in aqueous systems. Its utility spans a wide range of applications, from the synthesis of polymers and latexes to its use in polyacrylamide gel electrophoresis. This technical guide provides a comprehensive overview of the core mechanisms of APS as a polymerization initiator, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Core Initiation Mechanisms

Ammonium persulfate initiates polymerization through the generation of sulfate (B86663) radical anions (SO₄⁻•). This can be achieved through two primary methods: thermal decomposition and redox initiation.

Thermal Initiation

At elevated temperatures, typically above 50°C, the peroxide bond in the persulfate dianion undergoes homolytic cleavage to produce two highly reactive sulfate radical anions.[1] These radicals then react with a monomer to initiate the polymerization chain reaction. The overall process is depicted below.

The decomposition of persulfate is a first-order reaction.[2] The rate of decomposition is dependent on the temperature and, to a lesser extent, the pH of the reaction medium.[2]

Redox Initiation

Redox initiation systems allow for the generation of radicals at much lower temperatures, often at or below room temperature. This is achieved by pairing this compound with a reducing agent. A common class of reducing agents are tertiary amines, such as N,N,N',N'-tetramethylethylenediamine (TEMED). The reducing agent donates an electron to the persulfate ion, facilitating its cleavage into a sulfate radical anion and a sulfate anion. The reducing agent itself is converted into a radical cation, which can also initiate polymerization.[3]

Quantitative Data

The efficiency of this compound as an initiator is quantified by its decomposition rate constant (k_d) for thermal initiation and the overall activation energy (E_a) of the polymerization for redox systems.

Thermal Decomposition Kinetics

The thermal decomposition of this compound follows first-order kinetics. The rate constants can be calculated from the percentage of decomposition over a given time.

| Temperature (K) | % Decomposition in 1 hour | Calculated k_d (s⁻¹) |

| 323 | 9 | 2.63 x 10⁻⁵ |

| 333 | 18 | 5.51 x 10⁻⁵ |

| 343 | 50 | 1.93 x 10⁻⁴ |

| 363 | 96 | 8.93 x 10⁻⁴ |

Data for % decomposition from a study on zinc extraction, which can be used to illustrate the temperature dependence of APS decomposition.

Redox Initiation Kinetics

The overall activation energy for polymerization initiated by redox systems is significantly lower than for thermal initiation.

| Redox System | Monomer | Overall Activation Energy (E_a) (kJ/mol) |

| APS / N,N-dimethylamine ethyl methacrylate (B99206) (DMA) | Sodium Acrylate | 44.54[4] |

| APS / Carbamide / Ammine | Sodium Acrylate | 48.11[4] |

| APS / Triethanolamine (TEA) | Sodium Acrylate | 40.18[4] |

| APS / N-[(3-dimethylamino)-propyl] acrylamide (B121943) (DMAPAA) | Acrylamide | 35.04[3] |

| APS / N-[(3-dimethylamino)-propyl] methacrylamide (B166291) (DMAPMA) | Acrylamide | 40.96[3] |

Experimental Protocols

A detailed experimental protocol for a typical emulsion polymerization of styrene (B11656) using a persulfate initiator is provided below. This protocol can be adapted for this compound.

Emulsion Polymerization of Styrene

Materials:

-

Styrene: 7.1 g

-

Deionized Water: 12.8 g

-

Potassium Persulfate (or this compound) Solution: 3.1 ml of a 0.68% (w/v) solution (0.34 g in 50 ml deionized water)

-

Sodium Dodecyl Sulfate (SDS) Solution: 0.356 g in 10 ml deionized water

-

Sodium Chloride (NaCl)

-

Propanol

-

100 ml Erlenmeyer Flask

-

Magnetic Stirrer/Hot Plate

-

Magnetic Stir Bar

Procedure: [5]

-

Combine the styrene, deionized water, persulfate initiator solution, and SDS solution in the 100 ml Erlenmeyer flask containing a magnetic stir bar.[5]

-

Stir the mixture rapidly to form an emulsion.[5]

-

Heat the flask on the hot plate to a temperature above 50°C to initiate the decomposition of the persulfate initiator.[5]

-

Maintain the temperature and stirring for a desired reaction time. For approximately 90% conversion, a reaction time of 2 hours is recommended. A 30-minute reaction will yield a reasonable amount of polymer.[5]

-

After the reaction, remove the flask from the heat and allow it to cool.

-

To precipitate the polystyrene, add NaCl to the emulsion while stirring vigorously with a glass rod. This will cause the micelles to break up and the polymer to precipitate.[5]

-

Decant the aqueous supernatant.

-

The collected polystyrene can be dried directly or purified by dissolving it in toluene and precipitating it in propanol.[5]

-

Dry the purified polymer to a constant weight.

References

Ammonium Persulfate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) persulfate (APS) is a powerful oxidizing agent and a critical reagent in a multitude of laboratory procedures. Its ability to generate free radicals upon dissolution makes it an indispensable tool for initiating polymerization reactions, most notably in the creation of polyacrylamide gels for electrophoresis. This in-depth technical guide provides a thorough examination of the chemical properties of ammonium persulfate, detailed experimental protocols for its key applications, and visual representations of the underlying chemical processes.

Core Chemical Properties of this compound

This compound, with the chemical formula (NH₄)₂S₂O₈, is a colorless to white crystalline solid.[1] It is highly soluble in water, a property that is crucial for its use in aqueous reaction systems.[1] The dissolution of this compound in water is an endothermic process.[2]

Upon heating, this compound decomposes.[3] At 120°C, it decomposes, and when heated to decomposition, it can emit toxic fumes of sulfur oxides, nitrogen oxides, and ammonia.[4] In aqueous solutions, the persulfate dianion dissociates to form sulfate (B86663) radicals ([SO₄]⁻), which are potent oxidizing species.[4] This generation of free radicals is the cornerstone of its utility as a polymerization initiator.[5]

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling in a laboratory setting.[6] It may intensify fire and can cause the spontaneous ignition of organic materials.[6][7] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][8] Allergic reactions, including asthma-like symptoms, may occur upon inhalation or skin contact.[8][9]

When working with this compound, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Store this compound in a cool, dry, well-ventilated area away from combustible materials and sources of heat or ignition.[8][10]

Quantitative Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

| Property | Value |

| Chemical Formula | (NH₄)₂S₂O₈ |

| Molar Mass | 228.18 g/mol |

| Appearance | White to yellowish crystals or powder |

| Density | 1.98 g/cm³ |

| Melting Point | 120 °C (decomposes)[4] |

| Solubility in Water | 80 g/100 mL (25 °C)[4], 58.2 g/100 mL (0 °C)[3][6][11] |

| Standard Electrode Potential (S₂O₈²⁻/SO₄²⁻) | ~2.1 V[2] |

Table 1: Physical and Chemical Properties of this compound

| Hazard Statement | GHS Classification |

| May intensify fire; oxidizer | Oxidizing solids (Category 2) |

| Harmful if swallowed | Acute toxicity, oral (Category 4) |

| Causes skin irritation | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory sensitization (Category 1) |

| May cause an allergic skin reaction | Skin sensitization (Category 1) |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

Table 2: GHS Hazard Classifications for this compound [4][7][8][9]

Experimental Protocols

Preparation of a 10% (w/v) this compound Solution

A 10% (w/v) solution of this compound is commonly used as a stock solution for initiating polymerization.

Materials:

-

This compound

-

Deionized water (dH₂O)

-

A suitable container (e.g., a Falcon tube or beaker)

-

Weighing scale and weigh boat

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Determine the required volume of the 10% APS solution.

-

Weigh out the appropriate amount of this compound. For every 10 mL of solution, 1 g of this compound is needed.[6]

-

Add the deionized water to the container.

-

Slowly add the weighed this compound to the water while stirring.

-

Continue to stir until the this compound is completely dissolved.[6]

-

This solution should be prepared fresh daily for optimal activity, as the persulfate degrades in solution over time.[4] Store the solution at 4°C if not for immediate use, and discard after a few weeks.

Initiation of Acrylamide (B121943) Polymerization for Polyacrylamide Gel Electrophoresis (PAGE)

This compound, in conjunction with N,N,N',N'-tetramethylethylenediamine (TEMED), is used to catalyze the polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel.[12][13]

Materials:

-

Acrylamide/bis-acrylamide solution (desired concentration)

-

Tris buffer

-

Sodium dodecyl sulfate (SDS) solution (for SDS-PAGE)

-

10% (w/v) this compound solution (freshly prepared)

-

TEMED

-

Gel casting apparatus

Procedure:

-

Assemble the gel casting apparatus according to the manufacturer's instructions.

-

In a flask or beaker, combine the acrylamide/bis-acrylamide solution, Tris buffer, and SDS solution (if applicable) in the desired proportions for the separating gel.

-

Gently swirl the mixture to ensure it is homogeneous.

-

Just before pouring the gel, add the freshly prepared 10% this compound solution and TEMED to the acrylamide mixture.[8] The amount of APS and TEMED will depend on the total volume of the gel solution and the desired polymerization rate.

-

Immediately after adding APS and TEMED, gently swirl the solution to mix and quickly pour it into the gel casting apparatus.[7]

-

Overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface and to prevent oxygen inhibition of polymerization.

-

Allow the gel to polymerize for approximately 30-60 minutes.[8] Polymerization is complete when a sharp interface appears between the gel and the overlay.[9]

-

After the separating gel has polymerized, pour off the overlay and prepare the stacking gel using a similar procedure with a lower acrylamide concentration.

Mandatory Visualizations

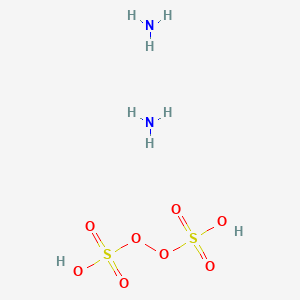

Caption: Thermal or catalyzed decomposition of this compound to generate sulfate free radicals.

Caption: Initiation and propagation steps of polyacrylamide gel polymerization catalyzed by APS and TEMED.

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 3. youtube.com [youtube.com]

- 4. bio-rad.com [bio-rad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 10% Ammonium persulphate solution — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 7. chbattle.com [chbattle.com]

- 8. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 9. protocols.io [protocols.io]

- 10. How do you make 10% ammonium persulfate? [aozunchem.com]

- 11. scribd.com [scribd.com]

- 12. One-pot synthesis of conducting polymer-coated latex particles: this compound as free radical initiator and chemical oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. static.igem.org [static.igem.org]

The Generation of Free Radicals by Ammonium Persulfate for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) persulfate (APS) is a widely utilized initiator for free radical polymerization, a cornerstone technique in the synthesis of a vast array of polymers with applications in research, pharmaceuticals, and materials science. This guide provides a comprehensive overview of the fundamental principles and practical applications of APS-initiated polymerization. It delves into the mechanisms of free radical generation through both thermal decomposition and redox-initiation pathways, with a particular focus on the commonly used APS/tetramethylethylenediamine (TEMED) system. Detailed experimental protocols, quantitative data on initiator performance, and visual representations of reaction mechanisms and workflows are presented to equip researchers with the knowledge to effectively design and control their polymerization processes.

Introduction

Free radical polymerization is a chain reaction process involving the sequential addition of monomer units to a growing polymer chain initiated by the presence of a free radical. The choice of initiator is critical as it dictates the rate of polymerization, the molecular weight, and the polydispersity of the resulting polymer. Ammonium persulfate ((NH₄)₂S₂O₈) is a water-soluble, strong oxidizing agent that serves as an excellent source of free radicals upon decomposition. Its versatility lies in the ability to initiate polymerization through two primary mechanisms: thermal decomposition and catalyzed reductive decomposition (redox initiation). This guide will explore both pathways in detail, providing the necessary information for their practical implementation.

Mechanisms of Free Radical Generation

The efficacy of this compound as a polymerization initiator stems from the homolytic cleavage of the peroxide bond (-O-O-) in the persulfate dianion (S₂O₈²⁻), which generates two sulfate (B86663) radical anions (SO₄⁻•).[1] These highly reactive radicals readily add to the vinyl group of a monomer, initiating the polymerization chain reaction.[2]

Thermal Decomposition

At elevated temperatures, typically above 50°C, this compound undergoes thermal decomposition in aqueous solution to produce sulfate radical anions.[3] The rate of this decomposition is highly dependent on the temperature.

The overall reaction for the thermal decomposition is as follows:

(NH₄)₂S₂O₈ → 2 NH₄⁺ + S₂O₈²⁻ S₂O₈²⁻ (aq) → 2 SO₄⁻• (aq)

This method is straightforward and is often employed in solution and emulsion polymerizations where heating is feasible.[3]

Reductive Decomposition (Redox Initiation)

To achieve polymerization at lower temperatures or to gain greater control over the initiation rate, a reducing agent is often used in conjunction with APS. This combination is known as a redox initiation system. A widely used and highly effective reducing agent is N,N,N',N'-tetramethylethylenediamine (TEMED).[2] TEMED accelerates the decomposition of APS by an electron transfer mechanism, leading to the rapid generation of free radicals even at room temperature.[2][4]

The reaction between APS and TEMED is believed to proceed through the formation of a charge-transfer complex, which then decomposes to generate sulfate radicals, as well as a radical cation derived from TEMED.[5] This TEMED-derived radical can also initiate polymerization.[5] The generation of multiple radical species contributes to the high efficiency of this redox pair.[5]

Quantitative Data on APS Decomposition and Polymer Properties

The efficiency of radical generation and its subsequent effect on polymer characteristics are influenced by several factors, including temperature, pH, and initiator concentration.

Thermal Decomposition Kinetics of this compound

The rate of thermal decomposition of APS is critical for controlling the initiation of polymerization. The half-life of APS is significantly influenced by both temperature and pH.

| Temperature (°C) | pH | Half-life (hours) |

| 50 | 1 | ~20[6] |

| 50 | 7 | ~130[6] |

| 70 | Not Specified | Significantly shorter than at 50°C |

| 80 | Not Specified | Significantly shorter than at 70°C |

Table 1: Approximate half-life of this compound at different temperatures and pH values.

Effect of Initiator Concentration on Polymer Properties

The concentration of the initiator has a profound impact on the molecular weight and polydispersity index (PDI) of the resulting polymer. Generally, a higher initiator concentration leads to a higher rate of initiation, resulting in a larger number of shorter polymer chains.[7]

| Initiator (APS) Concentration (g) | Monomer (Styrene) to Initiator Ratio | Weight Average Molecular Weight (Mw) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) (Mw/Mn) |

| 0.4 | 1:0.056 | 95,249 | 30,755 | 3.10 |

Table 2: Effect of this compound concentration on the molecular weight and polydispersity of polystyrene grafted from chitosan.[8] The data illustrates that a specific initiator concentration yields a polymer with a particular molecular weight distribution.

Effect of Varying APS to TEMED Ratio

In redox-initiated systems, the ratio of APS to TEMED can be adjusted to control the rate of polymerization. Increasing the concentration of either component generally leads to a faster polymerization rate.[4] However, an excess of either APS or TEMED can have detrimental effects, such as the formation of shorter polymer chains and potential side reactions.[2][4] For many applications, such as polyacrylamide gel electrophoresis, approximately equimolar concentrations of APS and TEMED are recommended.[2]

| APS to Monomer Ratio (w/w) | TEMED to Monomer Ratio (w/w) | Resulting Polymer Viscosity | Inferred Molecular Weight |

| 1:120 | 1:80 | Low | Low[9] |

| 1:120 | 1:320 | High | High[9] |

| 1:120 | 1:600 | Did not rapidly polymerize | N/A[9] |

Table 3: Qualitative effect of varying the TEMED to acrylamide (B121943)/diacetone acrylamide monomer ratio on the viscosity of the resulting polymer solution, with a constant APS to monomer ratio.[9] Higher viscosity generally correlates with higher molecular weight.

Experimental Protocols

The following are generalized protocols for common polymerization techniques using this compound. Researchers should optimize these protocols based on their specific monomer, desired polymer characteristics, and available equipment.

Protocol for Aqueous Solution Polymerization of Acrylamide

This protocol describes a general method for synthesizing polyacrylamide in an aqueous solution using thermal initiation.

Materials:

-

Acrylamide monomer

-

This compound (APS)

-

Deionized water

-

Nitrogen or argon gas

-

Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, nitrogen/argon inlet, and thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

-

Monomer Solution Preparation: Dissolve the desired amount of acrylamide in deionized water in the reaction vessel to achieve the target monomer concentration (e.g., 10-30% w/v).

-

Degassing: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Initiator Preparation: Prepare a fresh solution of this compound in deionized water (e.g., 1-10% w/v). The amount of APS will typically be 0.1-1.0% by weight relative to the monomer.

-

Initiation: While maintaining a gentle nitrogen/argon flow, heat the monomer solution to the desired reaction temperature (e.g., 50-70°C).

-

Initiator Addition: Once the desired temperature is reached, add the APS solution to the reaction vessel with stirring.

-

Polymerization: Continue stirring and maintain the temperature for the desired reaction time (typically 1-4 hours). The viscosity of the solution will increase as polymerization proceeds.

-

Termination and Purification: The polymerization can be terminated by cooling the reaction mixture. The resulting polymer can be purified by precipitation in a non-solvent such as methanol (B129727) or acetone, followed by filtration and drying.

Protocol for Redox-Initiated Polymerization of Acrylamide

This protocol outlines the synthesis of polyacrylamide at or near room temperature using the APS/TEMED redox initiation system.

Materials:

-

Acrylamide monomer

-

This compound (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Nitrogen or argon gas

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Monomer Solution Preparation: Dissolve the desired amount of acrylamide in deionized water in the reaction vessel.

-

Degassing: Purge the solution with nitrogen or argon for at least 30 minutes.

-

Initiator and Co-initiator Preparation: Prepare a fresh solution of APS in deionized water (e.g., 10% w/v).

-

Initiation: While stirring the degassed monomer solution, add the required amount of TEMED. The amount of TEMED is typically in a similar molar range to APS.

-

Initiator Addition: Immediately after adding TEMED, add the APS solution to the reaction mixture. Polymerization will typically begin within minutes, as evidenced by an increase in viscosity.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 30-60 minutes). The reaction is often exothermic.

-

Purification: The resulting polymer can be purified as described in the thermal initiation protocol.

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflow

Conclusion

This compound is a highly effective and versatile initiator for free radical polymerization. Understanding the principles of its thermal and redox-initiated decomposition is crucial for controlling polymerization kinetics and the properties of the resulting polymers. By carefully selecting the initiation method and controlling reaction parameters such as temperature, pH, and initiator concentration, researchers can tailor the synthesis of polymers to meet the specific demands of their applications in drug development, materials science, and beyond. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of APS-initiated polymerization.

References

- 1. Origins of Electron-Transfer Regime in Persulfate-Based Nonradical Oxidation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]

- 5. researchgate.net [researchgate.net]

- 6. US4282340A - Polymerization process for preparation of acrylamide homopolymers with redox catalyst - Google Patents [patents.google.com]

- 7. Electron transfer tuning for persulfate activation via the radical and non-radical pathways with biochar mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5552501A - Method for the rapid free radical polymerization of acrylamide co-polymers using tetramethylamine catalysts - Google Patents [patents.google.com]

The Definitive Guide to Ammonium Persulfate (APS) in Polyacrylamide Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the critical role of ammonium (B1175870) persulfate (APS) in the formulation of polyacrylamide gels for electrophoresis. A thorough grasp of the principles outlined herein is essential for achieving reproducible and high-resolution separation of proteins and other macromolecules.

The Core Function of APS: Initiating Polymerization

Ammonium persulfate (APS) serves as the initiator for the polymerization of acrylamide (B121943) and bis-acrylamide monomers, a process that forms the cross-linked polyacrylamide gel matrix.[1][2][3][4][5][6][7] APS, in the presence of the catalyst N,N,N',N'-tetramethylethylenediamine (TEMED), generates sulfate (B86663) free radicals.[1][2] These highly reactive radicals initiate a chain reaction, causing the vinyl groups of the acrylamide monomers to polymerize into long chains. The bis-acrylamide molecules are incorporated into these chains, creating the cross-links that are fundamental to the gel's sieving properties.[8]

The concentration of APS directly influences the rate of polymerization and the physical properties of the resulting gel. It is a critical parameter that must be carefully controlled to ensure consistent and optimal gel performance.

The Chemical Mechanism of Polymerization

The polymerization of acrylamide is a vinyl addition reaction initiated by free radicals. The process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of sulfate free radicals from this compound. This decomposition is catalyzed by TEMED, which accelerates the formation of the radicals.[8][9]

Propagation: The highly reactive sulfate radical attacks an acrylamide monomer, transferring the radical and initiating the formation of a growing polymer chain. This new acrylamide radical then reacts with another monomer, and this process continues, rapidly elongating the polyacrylamide chain.

Cross-linking: During propagation, bis-acrylamide is incorporated into the growing chains. Since bis-acrylamide has two vinyl groups, it can react with two different growing polymer chains, creating a cross-link and forming the three-dimensional gel matrix.

Termination: The polymerization process ceases when two free radicals react with each other, or when they react with an inhibitor, such as oxygen.

Below is a diagram illustrating the initiation and propagation steps of acrylamide polymerization.

References

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]

- 5. Optimization of Electrophoresis Gel Concentration | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. reddit.com [reddit.com]

- 9. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Ammonium Persulfate Safety for Researchers

Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a powerful oxidizing agent widely utilized in laboratories for various applications, including as an initiator for polymerization, a component in polyacrylamide gel electrophoresis (PAGE), and as an etchant for printed circuit boards. Its utility, however, is matched by its significant hazards, necessitating strict adherence to safety protocols to mitigate risks for researchers and laboratory personnel. This guide provides an in-depth overview of the safety precautions required when handling ammonium persulfate.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial for all personnel to be thoroughly familiar with these hazards before handling the chemical.

-

Oxidizer: It can intensify fires and may cause or contribute to the combustion of other materials.[1][2] It is not combustible on its own but can cause ignition when in contact with reducing agents or combustible materials.[1]

-

Health Hazards:

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Odor | Odorless[1][2] |

| pH | 5.2 (1% solution)[5] |

| Melting Point | 120 °C (Decomposes)[5][6] |

| Solubility in Water | Soluble |

| Molecular Weight | 228.20 g/mol |

Exposure Limits

| Organization | Limit |

| ACGIH TLV-TWA | 0.1 mg/m³ (as Persulfate)[4][6] |

| OSHA PEL | 0.1 mg/m³[6] |

Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and ensuring the stability of this compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area or within a certified laboratory chemical fume hood to minimize inhalation of dust.[1][2][4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[7] Do not breathe dust.[2][5]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[2]

-

Preventing Fires and Explosions: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Avoid mixing with combustible materials.[1][2]

Storage

-

Container: Keep in a tightly closed, original container.[1][8]

-

Location: Store in a cool, dry, well-ventilated area.[1][4] Protect from direct sunlight and moisture.[1] Store locked up.[1]

-

Incompatibilities: Separate from combustible materials, reducing agents, strong acids and bases, organic materials, and powdered metals.[4][8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to protect against the health hazards of this compound.

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles or a face shield are required.[1][4][7] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Always check the manufacturer's glove compatibility chart.[4] |

| Respiratory Protection | If engineering controls are insufficient or for spills, a NIOSH-approved respirator with a particulate filter is necessary.[4][10][11] Personnel must be trained and fit-tested for respirator use.[4] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spills and Leaks

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, moisten the spilled material with water to prevent dust, and clean it up with non-sparking tools.[1][4] Place the waste in a sealed container for disposal.[1][4]

-

Large Spills: For large spills, evacuate the area immediately and contact emergency services.[4] Ventilate the area and remove all sources of ignition.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Fire Fighting

-

This compound is a strong oxidizer that can intensify a fire.[2][10]

-

Use a water spray to cool containers exposed to fire.[10] Do not use carbon dioxide extinguishers.[9]

-

Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][10]

Waste Disposal

-

Waste this compound and its solutions are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[4]

-

Collect waste in a compatible, sealed, and properly labeled container.[4] Store waste away from incompatible materials.[4]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow of safety precautions when working with this compound.

Caption: Workflow for safe handling of this compound.

References

- 1. metallographic.com [metallographic.com]

- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. redox.com [redox.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. hillbrothers.com [hillbrothers.com]

- 6. fishersci.com [fishersci.com]

- 7. bionium.miami.edu [bionium.miami.edu]

- 8. americanbio.com [americanbio.com]

- 9. integraclear.com [integraclear.com]

- 10. nj.gov [nj.gov]

- 11. riccachemical.com [riccachemical.com]

An In-depth Technical Guide to the Solubility of Ammonium Persulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) persulfate in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Core Topic: Solubility of Ammonium Persulfate

This compound ((NH₄)₂S₂O₈) is a strong oxidizing agent and a widely used initiator in polymer chemistry. Its effectiveness in various applications is often dependent on its solubility in different solvent systems. This guide details its solubility characteristics, providing both quantitative data for aqueous solutions and qualitative information for organic solvents.

Data Presentation: Quantitative Solubility

The solubility of this compound is most significantly characterized in aqueous solutions, where it is highly soluble. The dissolution process in water is endothermic.[1] Below is a summary of its solubility in water at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 58.2[2][3] |

| Water | 10 | 55 (approx. 550 g/L)[4] |

| Water | 20 | 62 (approx. 620 g/L)[4] |

| Water | 25 | 80[5] |

| Water | 25 | 83.5[5] |

| Water | 40 | 70 (approx. 700 g/L)[4] |

| Water | 60 | 83.5 (approx. 835 g/L)[4] |

Note: There are slight variations in reported solubility values across different sources, which can be attributed to minor differences in experimental conditions and purity of the compound.

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in organic solvents is limited in publicly available literature. However, qualitative descriptions and contextual information from various sources provide valuable insights:

-

Methanol (B129727): this compound is described as moderately soluble in methanol.[3] One source states its solubility in methanol as 2.58%, though the conditions are not specified.[2]

-

Ethanol (B145695): While specific solubility values are not provided, the use of an ethanol/water mixture for recrystallization suggests that this compound has some degree of solubility in ethanol.[1] Caution is advised, as one user reported that attempting to recrystallize this compound from ethanol yielded ammonium sulfate (B86663) instead.[6]

-

Dimethyl Sulfoxide (DMSO): It is reported to be slightly soluble in DMSO.[1]

-

Glycerol: this compound can form a novel deep eutectic solvent when combined with glycerol, indicating a strong interaction that goes beyond simple dissolution.[7][8]

Experimental Protocol: Determination of Solubility of a Solid in a Liquid

The following is a detailed methodology for determining the solubility of a solid, such as this compound, in a given solvent. This protocol is a synthesis of established laboratory practices.

Objective: To determine the concentration of a saturated solution of a solid in a solvent at a specified temperature.

Materials and Equipment:

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Isothermal filtration apparatus

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically inert, e.g., PTFE)

-

Centrifuge (optional)

-

The solid solute (e.g., this compound)

-

The desired solvent

-

Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of the solid solute.

-

Transfer the solid to a sealed container (e.g., a screw-cap vial or flask).

-

Add a known volume or mass of the desired solvent to the container. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solute and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe.

-

Immediately filter the sample using a syringe filter into a clean, dry container. The filtration step should be performed quickly to prevent temperature changes that could affect solubility. Centrifugation prior to filtration can help in separating fine particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution to a concentration that falls within the working range of the chosen analytical method.

-

Analyze the diluted solution to determine the concentration of the solute.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Spectroscopic Methods (e.g., UV-Vis): If the solute has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Chromatographic Methods (e.g., HPLC): This is a highly accurate method for determining the concentration of the solute. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

-

Calculation and Reporting:

-

Calculate the concentration of the solute in the original saturated solution, taking into account any dilutions.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The temperature at which the solubility was determined must always be reported.

-

Mandatory Visualization

The logical workflow for determining the solubility of a solid in a liquid is depicted in the following diagram:

Caption: A generalized workflow for determining the equilibrium solubility of a solid.

References

- 1. atamankimya.com [atamankimya.com]

- 2. maharfanabzar.com [maharfanabzar.com]

- 3. atamankimya.com [atamankimya.com]

- 4. stobec.com [stobec.com]

- 5. This compound | (NH4)2S2O8 | CID 62648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Decomposition of Ammonium Persulfate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in aqueous solutions. Ammonium persulfate is a potent oxidizing agent and a critical initiator in various polymerization reactions and advanced oxidation processes. Understanding its decomposition pathways, kinetics, and the influence of various environmental factors is paramount for process optimization, safety, and control in research and industrial applications.

Core Decomposition Pathways

This compound (APS) is a colorless, water-soluble salt that is stable at room temperature but decomposes upon heating or catalysis.[1][2] In an aqueous solution, it dissociates into ammonium (NH₄⁺) and persulfate (S₂O₈²⁻) ions. The decomposition process is primarily driven by the cleavage of the peroxide bond within the persulfate dianion.

Thermal Decomposition

The principal mechanism for the decomposition of the persulfate ion (S₂O₈²⁻) in solution is the homolytic cleavage of the O-O bond, which generates two highly reactive sulfate (B86663) radical anions (SO₄⁻•).[2][3] This is a first-order reaction and is the rate-determining step in the uncatalyzed thermal decomposition process.[4]

Reaction 1: Initiation S₂O₈²⁻ (aq) + heat → 2 SO₄⁻• (aq)

The sulfate radical is a powerful oxidizing species (E⁰ = 2.5–3.1 V) and will subsequently react with other molecules in the solution, primarily water.[5]

Reaction 2: Reaction with Water SO₄⁻• (aq) + H₂O → HSO₄⁻ (aq) + •OH (aq)

This reaction generates a hydroxyl radical (•OH), another potent oxidizing agent.

Influence of pH

The decomposition of persulfate is significantly influenced by the pH of the solution.[4][6] The reaction pathways can vary under acidic, neutral, and alkaline conditions.

-

Acidic Conditions: In strongly acidic solutions, the decomposition can be accelerated.

-

Neutral to Mildly Alkaline Conditions: The sulfate radical is the predominant reactive species.[7]

-

Strongly Alkaline Conditions (pH > 12): The sulfate radical can react with hydroxide (B78521) ions to form hydroxyl radicals, making •OH the primary active species.[7]

Reaction 3: Alkaline Conditions SO₄⁻• (aq) + OH⁻ (aq) → SO₄²⁻ (aq) + •OH (aq)

The overall decomposition can be described as a complex set of parallel reactions, with their predominance depending on the pH.[4]

Catalytic Decomposition

The decomposition of this compound can be significantly accelerated by catalysts, such as transition metal ions (e.g., Fe²⁺, Ag⁺, Co²⁺). These catalysts facilitate the generation of sulfate radicals through redox reactions.

Reaction 4: Metal Ion Catalysis (e.g., Fe²⁺) S₂O₈²⁻ (aq) + Fe²⁺ (aq) → SO₄²⁻ (aq) + SO₄⁻• (aq) + Fe³⁺ (aq)

The following diagram illustrates the primary decomposition pathways of the persulfate ion in an aqueous solution.

Quantitative Decomposition Data

The rate of this compound decomposition is highly dependent on temperature and, to a lesser extent, pH and ionic strength.[4]

Thermal Decomposition Kinetics

The thermal decomposition of persulfate generally follows first-order kinetics. The rate constant (k) can be described by the Arrhenius equation.

Table 1: Decomposition of this compound in Acidic Solution

| Temperature (K) | % Decomposition (in 1 hour) |

| 323 (50 °C) | 9% |

| 333 (60 °C) | 18% |

| 343 (70 °C) | 50% |

| 363 (90 °C) | 96% |

| Data from experiments with 20% (w/v) APS in 5% (v/v) H₂SO₄.[8] |

Table 2: Half-Life of Persulfate at Various Temperatures and pH

| Temperature (°C) | pH | Half-Life (hours) |

| 50 | 1 | ~20 |

| 50 | 7 | ~130 |

| Data is indicative and highlights the strong influence of pH.[6] |

Table 3: Activation Energies for Persulfate Decomposition

| Condition | Activation Energy (Ea) (kJ/mol) |

| Acidic | 100 - 116 |

| Neutral | 119 - 129 |

| Basic | 134 - 139 |

| Values are for the thermal activation of persulfate.[5] |

Experimental Protocols

Accurate quantification of persulfate and its decomposition products is essential for kinetic studies and process control. The following sections detail common experimental methodologies.

Iodometric Titration for Persulfate Quantification

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by persulfate. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Reaction 5: Persulfate-Iodide Reaction S₂O₈²⁻ (aq) + 2 I⁻ (aq) → 2 SO₄²⁻ (aq) + I₂ (aq)

Reaction 6: Thiosulfate-Iodine Titration I₂ (aq) + 2 S₂O₃²⁻ (aq) → 2 I⁻ (aq) + S₄O₆²⁻ (aq)

Protocol:

-

Sample Preparation: Accurately pipette a known volume of the persulfate-containing solution into a 250 mL Erlenmeyer flask. Dilute with deionized water to a total volume of approximately 30-40 mL.[9]

-

Reagent Addition: Add an excess of potassium iodide (KI), typically 1-4 grams.[9][10] Stopper the flask and swirl gently to dissolve the KI.

-

Reaction: Allow the flask to stand in a dark place for at least 15 minutes to ensure the complete reaction between persulfate and iodide.[9][10]

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution (e.g., 0.1 N). When the solution turns a pale yellow, add 1-2 mL of a starch indicator solution. The solution will turn a deep blue-black color.[11][12]

-

Endpoint: Continue the titration dropwise with constant swirling until the blue color completely disappears. This indicates the endpoint.

-

Calculation: The concentration of persulfate in the original sample can be calculated from the volume and normality of the sodium thiosulfate solution used.

EPR Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection and identification of transient radical species like SO₄⁻• and •OH. Due to the short lifetime of these radicals, spin trapping agents are used to form more stable radical adducts.

Common Spin Traps:

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

N-tert-butyl-α-phenylnitrone (PBN)

Protocol:

-

Solution Preparation: Prepare the this compound solution in the desired aqueous medium (e.g., buffered solution at a specific pH).

-

Spin Trap Addition: Add the spin trapping agent (e.g., DMPO) to the solution. The concentration will depend on the specific experimental setup.

-

Initiation of Decomposition: Initiate the persulfate decomposition using the desired method (e.g., heating the sample to a specific temperature).

-

EPR Sample Preparation: Quickly transfer an aliquot of the reaction mixture into a quartz EPR flat cell or capillary tube.

-

EPR Measurement: Place the sample in the EPR spectrometer cavity and record the spectrum. The resulting spectrum's hyperfine splitting constants are characteristic of the trapped radical (e.g., DMPO-SO₄ or DMPO-OH adducts), allowing for their identification.[7][13]

Ion Chromatography for Anion Analysis

Ion chromatography (IC) is an effective method for the separation and quantification of the final ionic decomposition products, such as sulfate (SO₄²⁻), as well as for measuring the concentration of unreacted persulfate (S₂O₈²⁻).[14][15]

Protocol:

-

Sample Collection: At specified time intervals during the decomposition experiment, withdraw an aliquot of the reaction mixture.

-

Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench it immediately, for example, by rapid cooling or addition of a radical scavenger, to prevent further decomposition before analysis.

-

Dilution: Dilute the sample with deionized water to bring the analyte concentrations within the linear range of the instrument.

-

Injection: Inject a known volume of the diluted sample into the ion chromatograph.

-

Separation and Detection: The sample is passed through an anion-exchange column using an appropriate eluent (e.g., sodium hydroxide solution).[14] The separated ions are detected, typically by a conductivity detector.

-

Quantification: The concentration of each ion is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

The following diagram outlines a typical experimental workflow for studying the kinetics of this compound decomposition.

References

- 1. This compound [chembk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. products.evonik.com [products.evonik.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103954614A - Method for rapidly measuring concentration of sodium persulfate in aqueous solution - Google Patents [patents.google.com]

- 9. scienceforums.net [scienceforums.net]

- 10. datapdf.com [datapdf.com]

- 11. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 12. usptechnologies.com [usptechnologies.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

The Genesis of a Polymerization Catalyst: A Technical History of Ammonium Persulfate as an Initiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) persulfate (APS) is a cornerstone of free-radical polymerization, serving as a vital initiator in a myriad of applications, from the synthesis of industrial polymers to the preparation of polyacrylamide gels for biochemical analysis. This technical guide delves into the history, discovery, and fundamental mechanisms of ammonium persulfate as a polymerization initiator. It provides a comprehensive overview of its synthesis, the kinetics of its decomposition to generate reactive sulfate (B86663) radicals, and its role in both thermal and redox-initiated polymerization processes. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to offer researchers and professionals a thorough understanding of this critical reagent.

A Historical Overview: From Synthesis to Application

The journey of this compound began in the late 19th century. In 1891, Scottish chemist Hugh Marshall was the first to synthesize persulfates, including this compound.[1][2] His method involved the electrolysis of a cold, concentrated solution of ammonium sulfate in sulfuric acid at a high current density.[1] This fundamental process, with modifications, remains a basis for the industrial production of this compound today.

While its synthesis was established, the recognition of this compound's utility as a polymerization initiator emerged several decades later. The early 20th century saw the pioneering work of chemists like Fritz Klatte, who developed the first peroxide initiators for vinyl polymerization in 1912. This set the stage for the broader exploration of radical initiators. By the 1940s, persulfate initiator systems, including this compound, had become widely accepted and were instrumental in the burgeoning field of polymer chemistry, particularly with the development of emulsion polymerization techniques. While a single "discoverer" of its initiating properties is not easily identified, its adoption was a significant step forward in polymer synthesis.

The Mechanism of Initiation: Generating the Sulfate Radical

The efficacy of this compound as an initiator lies in its ability to generate highly reactive sulfate radicals (SO₄•⁻) upon decomposition. This decomposition can be induced thermally or at lower temperatures through redox activation.

Thermal Decomposition

When heated in an aqueous solution, the persulfate dianion ([S₂O₈]²⁻) undergoes homolytic cleavage of the peroxide bond to form two sulfate radical anions.

[O₃SO–OSO₃]²⁻ ⇌ 2 [SO₄]•⁻ [1]

This process is a first-order reaction, and its rate is dependent on temperature. The sulfate radical is a potent oxidizing agent and readily initiates polymerization by adding to a monomer, creating a new radical that propagates the polymer chain.

Redox-Activated Decomposition

For many applications, particularly in biological systems or for temperature-sensitive monomers, conducting polymerization at elevated temperatures is undesirable. Redox initiation systems allow for the generation of sulfate radicals at room temperature or even lower. A common and highly effective redox activator for this compound is N,N,N',N'-tetramethylethylenediamine (TEMED).

TEMED acts as a catalyst, accelerating the decomposition of the persulfate ion through a redox reaction. This generates sulfate radicals and a TEMED-derived radical cation, both of which can initiate polymerization. This system is widely employed in the preparation of polyacrylamide gels for electrophoresis.

Quantitative Data for the Researcher

For reproducible and optimized polymerization reactions, a clear understanding of the quantitative aspects of this compound as an initiator is crucial. The following tables summarize key data points.

| Parameter | Value | Conditions |

| Molar Mass | 228.20 g/mol | - |

| Appearance | White crystalline solid | Room Temperature |

| Solubility in Water | Highly soluble | - |

| Decomposition Temperature | Decomposes upon heating | - |

| Oxidation Potential | Strong oxidizing agent | - |

| Temperature (°C) | Half-life (in aqueous solution) |

| 50 | ~130 hours (at pH 7) |

| 50 | ~20 hours (at pH 1) |

| 70 | Significantly shorter |

| 80 | Rapid decomposition |

| Parameter | Value (kJ/mol) | Initiation System |

| Overall Activation Energy of Polymerization | 35.04 | APS / N-[(3-dimethylamino)-propyl] acrylamide (B121943) (DMAPAA) |

| Overall Activation Energy of Polymerization | 40.96 | APS / N-[(3-dimethylamino)-propyl] methacrylamide (B166291) (DMAPMA) |

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for common polymerization reactions initiated by this compound.

Emulsion Polymerization of Styrene (B11656)

This protocol describes a typical lab-scale emulsion polymerization of styrene.

Materials:

-

Styrene (inhibitor removed)

-

Sodium dodecyl sulfate (SDS)

-

This compound (APS)

-

Deionized water

-

Nitrogen or Argon gas supply

-

Reaction vessel with stirring and temperature control

Procedure:

-

Prepare an aqueous solution of SDS in deionized water in the reaction vessel. The concentration should be above the critical micelle concentration.

-

Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the styrene monomer to the aqueous phase with vigorous stirring to form an emulsion.

-

Heat the emulsion to the desired reaction temperature (typically 50-80 °C).

-

Prepare a fresh aqueous solution of this compound.

-

Add the APS solution to the heated emulsion to initiate polymerization.

-

Maintain the temperature and stirring for the desired reaction time (typically several hours).

-

Monitor the conversion of monomer to polymer gravimetrically or by other analytical techniques.

-

Cool the reaction mixture to terminate the polymerization.

Solution Polymerization of Acrylamide (Redox Initiation)

This protocol is commonly used for the preparation of polyacrylamide gels.

Materials:

-

Acrylamide stock solution (e.g., 30% w/v)

-

Bis-acrylamide stock solution (cross-linker)

-

Tris buffer

-

This compound (APS), freshly prepared 10% (w/v) solution

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

Procedure:

-

In a suitable container, combine the acrylamide and bis-acrylamide stock solutions and the Tris buffer to the desired final concentrations.

-

Degas the monomer solution under vacuum for several minutes to remove dissolved oxygen.

-

Add the freshly prepared APS solution to the monomer mix and swirl gently to mix. The amount of APS will influence the polymerization rate.

-

Immediately add TEMED to the solution and mix. The volume of TEMED will also affect the rate of polymerization.

-

Quickly pour the solution into the gel casting apparatus.

-

Allow the gel to polymerize at room temperature. Polymerization is typically complete within 30-60 minutes.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion

This compound has a rich history, evolving from its initial synthesis to becoming an indispensable tool in polymer science and biotechnology. Its utility as a versatile initiator, adaptable to both thermal and redox-activated processes, has solidified its importance. For researchers and professionals in drug development and material science, a thorough understanding of its properties, mechanisms, and practical application is essential for innovation and the development of novel materials and technologies. This guide provides a foundational understanding to aid in these endeavors.

References

Ammonium Persulfate: A Technical Overview of its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the fundamental chemical properties of ammonium (B1175870) persulfate, a compound widely utilized in various scientific and industrial applications. This document focuses on its molecular weight and chemical formula, presenting the information in a clear and accessible format for technical audiences.

Core Chemical Data

Ammonium persulfate is an inorganic compound that serves as a powerful oxidizing agent.[1] It is frequently employed as an initiator for polymerization reactions, an etchant in printed circuit board manufacturing, and as a bleaching and cleaning agent.[1][2] The compound is a colorless to white crystalline solid that is highly soluble in water.[1][2]

The fundamental chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Name | This compound |

| Alternate Names | Ammonium Peroxydisulfate[2] |

| Chemical Formula | (NH₄)₂S₂O₈[1][2][3] |

| Extended Chemical Formula | H₈N₂O₈S₂[3][4] |

| Molecular Weight | 228.18 g/mol [1][2] |

| Alternate Molecular Weight | 228.202 g/mol [4] |

| Alternate Molecular Weight | 228.21 g/mol [3] |

Logical Relationship of Chemical Properties

The relationship between the common name, chemical formula, and molecular weight of this compound is a fundamental concept in chemistry. The following diagram illustrates this logical connection, providing a visual representation of how these core identifiers are related.

Caption: Logical flow from chemical name to formula and molecular weight.

References

Methodological & Application

Application Note and Protocol: Preparation of 10% Ammonium Persulfate Solution for SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The polyacrylamide gel matrix is formed by the polymerization of acrylamide (B121943) and the cross-linking agent, N,N'-methylene-bis-acrylamide. This polymerization is initiated by a free radical-generating system, for which ammonium (B1175870) persulfate (APS) serves as a crucial component.[1][2] APS, in the presence of the catalyst N,N,N',N'-tetramethylethylenediamine (TEMED), generates sulfate (B86663) free radicals that drive the polymerization of the acrylamide monomers into long chains, which are then cross-linked by bis-acrylamide to form the gel matrix.[3][4][5] The concentration and freshness of the APS solution are critical factors that influence the rate and completeness of gel polymerization, thereby affecting the resolution and reproducibility of protein separation. This document provides a detailed protocol for the preparation, storage, and safe handling of a 10% (w/v) APS solution for use in SDS-PAGE.

Role of Ammonium Persulfate in Polyacrylamide Gel Polymerization

This compound is an oxidizing agent that, upon dissolution in water, generates sulfate free radicals.[6][7] This process is significantly accelerated by the addition of TEMED, which acts as a catalyst.[1][4] The sulfate free radicals initiate the polymerization of acrylamide monomers. The elongating polyacrylamide chains are then cross-linked by bis-acrylamide, resulting in the formation of a porous gel matrix.[2][8] The pore size of the gel, which is critical for protein separation, is determined by the total concentration of acrylamide and the ratio of acrylamide to bis-acrylamide. An inadequate amount or inactive APS can lead to incomplete polymerization, resulting in a soft gel with poor resolving capabilities.

Quantitative Data Summary

The following tables provide a summary of the necessary components and storage conditions for the preparation of a 10% APS solution.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Catalog Number |

| This compound | Electrophoresis Grade | Major Life Science Supplier | Varies |

| Deionized Water (dH₂O) | Ultra-pure | In-house or Commercial | N/A |

| 15 mL Conical Tube | Sterile | Major Labware Supplier | Varies |

| Micropipettes and Tips | Calibrated | Major Labware Supplier | Varies |

| Vortex Mixer | N/A | Major Lab Equipment Supplier | Varies |

| Analytical Balance | Calibrated | Major Lab Equipment Supplier | Varies |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Shelf Life | Notes |

| Solid (Powder) | Room Temperature (cool, dry, ventilated) | At least 1 year[1][9] | Keep tightly sealed and away from heat and combustible materials.[10][11][12] |

| 10% (w/v) Solution | 4°C | Freshly prepared is strongly recommended[1][9][13] | Some sources suggest stability for up to a few weeks at 4°C, but fresh preparation ensures maximum reproducibility. |

Experimental Workflow and Signaling Pathways

The following diagram illustrates the workflow for the preparation of a 10% this compound solution.

Caption: Workflow for preparing 10% APS solution.

The subsequent diagram illustrates the chemical mechanism of polyacrylamide gel polymerization initiated by APS and TEMED.

Caption: APS-initiated polyacrylamide gel polymerization.

Experimental Protocol

This protocol details the steps for preparing a 10% (w/v) this compound solution.

1. Objective: To prepare a 10% (w/v) aqueous solution of this compound for the initiation of polyacrylamide gel polymerization for SDS-PAGE.

2. Materials:

-

This compound (electrophoresis grade)

-

Deionized water (dH₂O)

-

15 mL conical tube

-

Spatula

-

Weighing paper/boat

-

Analytical balance

-

Vortex mixer

3. Personal Protective Equipment (PPE):

-

Safety goggles

-

Lab coat

-

Nitrile gloves[11]

4. Procedure:

-

Preparation: Work in a well-ventilated area or a chemical fume hood.[11][12] Ensure all equipment is clean and dry.

-

Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh out 1.0 g of this compound powder.

-

Dissolving: Transfer the weighed this compound into a 15 mL conical tube. Add 10 mL of deionized water to the tube.[14][15]

-

Mixing: Cap the tube securely and vortex until the this compound is completely dissolved.[16] The solution should be clear and colorless.[13]

-

Labeling and Storage: Label the tube with "10% APS," the date of preparation, and your initials. For immediate use, the solution can be kept at room temperature. For use throughout the day, store the solution at 4°C. It is highly recommended to prepare this solution fresh daily for optimal and reproducible gel polymerization.[1][9]

5. Safety and Handling Precautions:

-

This compound is a strong oxidizing agent and can cause skin, eye, and respiratory irritation.[10][17] Avoid inhalation of the powder and contact with skin and eyes.[10]

-

In case of skin contact, wash immediately with plenty of water.[12]

-

In case of eye contact, rinse cautiously with water for several minutes.[10][12]

-

Dispose of unused solution and empty containers according to your institution's hazardous waste disposal guidelines.[11][17]

-

Keep the solid reagent and solution away from combustible materials.[12]

6. Quality Control: The efficacy of the prepared 10% APS solution can be indirectly assessed by observing the polymerization time of the polyacrylamide gel. A freshly prepared and active solution should result in complete polymerization of a standard separating gel within 30-60 minutes after the addition of TEMED. Delayed or incomplete polymerization may indicate a degraded APS solution, and a fresh solution should be prepared.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Polyacrylamide Gels [user.medunigraz.at]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. bio-rad.com [bio-rad.com]

- 10. This compound: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. employees.delta.edu [employees.delta.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. theolb.readthedocs.io [theolb.readthedocs.io]

- 15. biochemicalc.nuim.ie [biochemicalc.nuim.ie]

- 16. mclab.com [mclab.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Optimizing Polyacrylamide Gel Polymerization: A Guide to Ammonium Persulfate and TEMED Ratios

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and nucleic acids. The formation of the polyacrylamide gel matrix through the polymerization of acrylamide (B121943) and a cross-linker, typically N,N'-methylenebisacrylamide (bis-acrylamide), is a critical step that dictates the resolution and quality of the separation. This process is initiated by the generation of free radicals from ammonium (B1175870) persulfate (APS), a reaction catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[1][2][3] The ratio of APS and TEMED is a crucial parameter that influences the rate of polymerization and the physical properties of the resulting gel.[4] This document provides detailed application notes and protocols for optimizing the APS and TEMED ratio for successful and reproducible gel polymerization.

Mechanism of Polymerization

The polymerization of acrylamide is a vinyl addition reaction initiated by a free radical-generating system.[1] The key steps are:

-

Initiation: Ammonium persulfate, in the presence of TEMED, generates sulfate (B86663) free radicals. TEMED acts as a catalyst, accelerating the rate of free radical formation.[2][3]

-

Propagation: The sulfate free radicals react with acrylamide monomers, converting them into free radicals. These activated monomers then react with other acrylamide monomers to form elongating polymer chains.[1]

-

Cross-linking: Bis-acrylamide is incorporated into the growing polymer chains, creating cross-links that form a porous gel matrix.[5] The pore size of the gel is determined by the total acrylamide concentration and the ratio of acrylamide to bis-acrylamide.

Factors Influencing Polymerization

Several factors can affect the polymerization process:

-

Concentration of APS and TEMED: Higher concentrations of both the initiator (APS) and the catalyst (TEMED) lead to a faster polymerization rate.[4] However, excessively high concentrations can result in shorter polymer chains, leading to a turbid and less elastic gel.[4]

-

Temperature: Polymerization is an exothermic reaction, and higher ambient temperatures will accelerate the process. For reproducibility, it is recommended to work at a consistent room temperature.

-

Oxygen: Dissolved oxygen can inhibit polymerization by scavenging free radicals.[6] Degassing the gel solution prior to adding APS and TEMED is recommended for consistent results.

-

Purity of Reagents: The quality of acrylamide, bis-acrylamide, APS, and TEMED can impact polymerization. It is crucial to use high-purity reagents.

-

pH: The catalytic activity of TEMED is dependent on its free base form. Therefore, polymerization is more efficient at alkaline pH.[7]

Data Presentation: APS and TEMED Ratios

The following tables provide a summary of typical APS and TEMED concentrations and their effects on polymerization time and gel properties. These values are intended as a starting point for optimization.

Table 1: Recommended APS and TEMED Volumes for a 10 mL Acrylamide Gel Solution

| Acrylamide Concentration (%) | 10% APS (µL) | TEMED (µL) | Approximate Polymerization Time (minutes) |

| 7.5 | 100 | 10 | 30 - 60 |

| 10 | 100 | 10 | 30 - 45 |

| 12 | 50 | 10 | 45 - 60 |

| 15 | 50 | 5 | 60 - 90 |

Note: The polymerization times are approximate and can vary based on the factors mentioned in Section 3. It is recommended to observe the gel for complete polymerization.

Table 2: Qualitative Effects of Varying APS and TEMED Concentrations

| Concentration | Effect on Polymerization Rate | Effect on Gel Properties |

| Low APS/TEMED | Slower | More elastic gel, longer polymer chains, potentially incomplete polymerization. |

| Optimal APS/TEMED | Moderate (30-60 min) | Clear, elastic gel with good resolution. |

| High APS/TEMED | Faster | More brittle gel, shorter polymer chains, increased turbidity, potential for altered protein mobility.[4] |

Experimental Protocols

Preparation of Stock Solutions

-

30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1):

-

Dissolve 29 g of acrylamide and 1 g of N,N'-methylenebisacrylamide (for a 29:1 ratio) in deionized water to a final volume of 100 mL.

-

Alternatively, for a 37.5:1 ratio, dissolve 37.5 g of acrylamide and 1 g of bis-acrylamide.

-

Filter the solution through a 0.45 µm filter and store at 4°C in a dark bottle. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask when handling the powder.

-

-

10% this compound (APS):

-

TEMED:

-

Use undiluted. Store at 4°C.

-

Protocol for Casting a Standard 10% Resolving Gel (10 mL)

-

In a 15 mL conical tube, combine the following:

-

Deionized Water: 4.0 mL

-

30% Acrylamide/Bis-acrylamide Solution: 3.3 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

10% SDS: 100 µL

-

-

Gently mix the contents.

-

Degas the solution for 15-20 minutes using a vacuum pump to remove dissolved oxygen.

-

Add 100 µL of 10% APS and 10 µL of TEMED.

-

Immediately and gently swirl the tube to mix. Note: TEMED should be added last as it initiates polymerization.[9]

-

Quickly pour the solution into the gel cassette, leaving space for the stacking gel.

-

Overlay the gel with a thin layer of water-saturated isopropanol (B130326) or butanol to ensure a flat surface.

-

Allow the gel to polymerize for 30-45 minutes at room temperature. A clear interface between the gel and the overlay solution will be visible upon polymerization.

-

After polymerization, pour off the overlay and rinse the top of the gel with deionized water.

Protocol for Casting a 4% Stacking Gel (5 mL)

-

In a 15 mL conical tube, combine the following:

-

Deionized Water: 3.05 mL

-

30% Acrylamide/Bis-acrylamide Solution: 0.65 mL

-

1.0 M Tris-HCl, pH 6.8: 1.25 mL

-

10% SDS: 50 µL

-

-

Gently mix the contents.

-

Add 50 µL of 10% APS and 5 µL of TEMED.

-

Immediately and gently swirl the tube to mix.

-

Pour the stacking gel solution on top of the polymerized resolving gel.

-

Insert the comb, taking care to avoid air bubbles.

-

Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

Visualizations

Polyacrylamide Gel Polymerization Workflow

Caption: Workflow for preparing and casting a polyacrylamide gel.

Chemical Pathway of Acrylamide Polymerization

Caption: Simplified chemical pathway of polyacrylamide gel polymerization.

Troubleshooting

| Problem | Possible Cause | Solution |

| Gel does not polymerize or polymerizes very slowly | - Old or inactive APS solution.- Insufficient APS or TEMED.- Low room temperature.- Incomplete mixing of initiators. | - Prepare fresh 10% APS solution.- Increase the amount of APS and/or TEMED slightly.- Cast gels at room temperature (20-25°C).- Ensure thorough but gentle mixing after adding APS and TEMED. |

| Gel polymerizes too quickly | - Excessive APS or TEMED.- High room temperature. | - Reduce the amount of APS and/or TEMED.- Pre-cool the gel solution to 4°C before adding initiators. |

| Leaking between glass plates | - Improperly assembled casting stand.- Chipped or dirty glass plates. | - Ensure the casting stand is correctly assembled and sealed.- Use clean, chip-free glass plates. |

| Curved or smiling bands after electrophoresis | - Uneven polymerization.- Gel overheating during the run. | - Ensure even mixing of the gel solution before casting.- Run the gel at a lower voltage or in a cold room. |

By carefully controlling the ratio of APS and TEMED, along with other environmental factors, researchers can consistently produce high-quality polyacrylamide gels for reproducible and high-resolution electrophoretic separations.

References

- 1. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QPNC-PAGE - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. bio-rad.com [bio-rad.com]

- 8. ulab360.com [ulab360.com]

- 9. carlroth.com [carlroth.com]